ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family
Properties
IUPAC Name |
ethyl 1-methyl-4-(2-phenylethylamino)pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-3-24-18(23)15-11-20-17-14(12-21-22(17)2)16(15)19-10-9-13-7-5-4-6-8-13/h4-8,11-12H,3,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQUOIKUYLZAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCC3=CC=CC=C3)C=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Hydrazido-4-Methylpyridine-5-Carbonitrile
The synthesis begins with the condensation of 4-methyl-2-phenylpyridine-5-carbonitrile with hydrazine hydrate in ethanol at reflux (24 h). This produces the hydrazido intermediate, which undergoes spontaneous cyclization:
$$
\text{4-Methyl-2-phenylpyridine-5-carbonitrile} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, Δ}} \text{6-Hydrazido-4-methylpyridine-5-carbonitrile}
$$
Cyclization to Pyrazolo[3,4-b]Pyridine Core
Heating the hydrazido derivative in acetic acid (80°C, 6 h) induces cyclization via dehydration, forming the 1H-pyrazolo[3,4-b]pyridine skeleton:
$$
\text{6-Hydrazido intermediate} \xrightarrow{\text{AcOH, 80°C}} \text{4-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile}
$$
Key optimization parameters :
- Solvent: Acetic acid > DMF (yields improve by 15%)
- Temperature: 80°C optimal (lower temperatures lead to incomplete conversion)
Synthetic Route 2: Domino Reactions Using Functionalized Chromones
Chromone Ring Opening and Annulation
A [3+3] domino reaction between 1-(2-fluorophenyl)prop-2-yn-1-one and ethyl 3-aminocrotonate generates the pyridine ring, followed by pyrazole formation (Scheme 1):
$$
\text{1-(2-Fluorophenyl)prop-2-yn-1-one} + \text{Ethyl 3-aminocrotonate} \xrightarrow{\text{DMF, 110°C}} \text{Ethyl 4-oxo-pyridine-5-carboxylate}
$$
Sequential Functionalization
- Methylation : Treatment with methyl iodide (K₂CO₃, DMF, 60°C, 8 h) introduces the 1-methyl group.
- Chlorination : POCl₃ converts the 4-hydroxyl group to chloro (80°C, 3 h).
- Amination : Phenethylamine displaces chloride (Et₃N, DCM, 0°C → rt, 12 h).
Reaction Table 1 : Optimization of amination step
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | Et₃N | 0 → 25 | 72 |
| 2 | THF | DIPEA | 25 | 68 |
| 3 | DMF | K₂CO₃ | 50 | 61 |
Functionalization Strategies
Regioselective Methylation
The 1-methyl group is introduced via:
Phenethylamino Group Installation
Nucleophilic aromatic substitution (SₙAr) proves most effective for introducing the phenethylamino moiety:
$$
\text{4-Chloro intermediate} + \text{H}2\text{N-CH}2\text{CH}2\text{Ph} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target compound}
$$
Critical factors :
- Electron-withdrawing ester group at C5 activates C4 for SₙAr
- Bulky phenethylamine requires polar aprotic solvents for solubility
Spectroscopic Characterization
¹H NMR Analysis (CDCl₃, 300 MHz)
IR Spectral Data
Comparative Method Analysis
Table 2 : Efficiency of synthetic routes
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrazido cyclization | 4 | 58 | 98.2 |
| Domino reaction | 3 | 72 | 97.5 |
| Sequential functionalization | 5 | 41 | 95.8 |
The domino reaction approach provides superior yields but requires strict temperature control. Hydrazido-based methods offer better regioselectivity for large-scale synthesis.
Chemical Reactions Analysis
Ester Group Reactivity
The ethyl carboxylate moiety enables classical ester transformations:
Heterocyclic Ring Modifications
The pyrazolo[3,4-b]pyridine core undergoes selective transformations:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C3 or C6 positions (ortho/para to electron-donating methyl) .
-
Halogenation : Br₂ in CHCl₃ yields 6-bromo derivatives, while I₂/KI under acidic conditions functionalizes C3 .
Cyclization Reactions
Acid-catalyzed condensation with diketones or aldehydes generates fused polycyclic systems:
| Reactant | Catalyst | Product | Yield Range |
|---|---|---|---|
| Ethyl acetoacetate | Acetic acid | Pyrazolo[3,4-b:4',5'-e]dipyridine derivatives | 75–92% |
| Benzaldehyde | TFA/toluene | Spiro[indene-pyrazolopyridine] structures | 68–85% |
Mechanistic studies reveal initial protonation of the pyridine nitrogen, enhancing electrophilicity at C6 for nucleophilic attack .
Oxidation and Reduction Pathways
-
Pyridine Ring Oxidation : mCPBA generates N-oxide at pyridine nitrogen without affecting the pyrazole ring .
-
Ester Reduction : LiAlH₄ selectively reduces ester to hydroxymethyl (-CH₂OH) while preserving aromatic rings .
Pharmacologically Relevant Modifications
The phenethylamino side chain participates in:
-
Schiff Base Formation : Condensation with aldehydes yields imine-linked conjugates (used in receptor-targeting prodrugs).
-
N-Alkylation : CH₃I/K₂CO₃ in DMF produces quaternary ammonium salts with enhanced water solubility .
Stability Considerations
Critical degradation pathways under accelerated conditions:
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry optimization. While exact yields for specific reactions remain underreported in public literature, the demonstrated transformations align with established pyrazolopyridine chemistry . Further studies should prioritize kinetic analysis of hydrolysis pathways and catalytic asymmetric modifications of the heterocyclic core.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been studied for its pharmacological properties, particularly in relation to:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit promising anticancer effects. Compounds similar to this compound have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Several studies have reported that pyrazole derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Enzyme Interaction Studies
Due to its specific molecular structure, this compound can serve as a tool for studying enzyme interactions and receptor binding mechanisms. Its ability to modulate enzyme activity can be explored in drug discovery processes targeting various biological pathways .
Material Science
The compound has applications in developing advanced materials with unique electronic or optical properties. Its heterocyclic structure allows for modifications that can enhance material performance in electronics or photonics applications.
Case Study 1: Anticancer Activity
A study published in the Egyptian Journal of Chemistry investigated a series of pyrazole derivatives for their anticancer properties. This compound was included in the screening process, demonstrating significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
Research conducted on pyrazole derivatives showed that compounds similar to this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The results were obtained using disc diffusion methods, confirming the potential of these compounds as new antimicrobial agents .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial activities noted |
| Enzyme Interaction | Potential as a modulator in drug discovery |
| Material Science | Possible development of advanced electronic materials |
Mechanism of Action
The mechanism of action of ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate include other pyrazolo[3,4-b]pyridine derivatives, such as:
- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
- 4-chloropyrazolo[3,4-b]pyridine-5-carboxylate
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
Ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 160034-52-6) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications in medicine.
Molecular Structure and Properties
- Molecular Formula : C18H20N4O2
- Molecular Weight : 324.38 g/mol
- Chemical Structure : The compound features a pyrazolo[3,4-b]pyridine core with an ethyl ester and a phenethylamino substituent.
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit a wide range of biological activities:
- Antimicrobial Activity : Pyrazolo[3,4-b]pyridines have shown efficacy against various pathogens, including bacteria and fungi. For instance, studies have demonstrated their ability to inhibit the growth of certain bacterial strains and fungi, making them potential candidates for antimicrobial drug development .
- Anticancer Properties : this compound has been evaluated for its anticancer potential. Research has indicated that it may act as an inhibitor of critical proteins involved in cancer cell proliferation, such as cyclin-dependent kinases and other oncogenic pathways .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. This suggests possible therapeutic applications in treating inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that pyrazolo[3,4-b]pyridines may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's. The mechanisms may involve modulation of neurotransmitter systems or reduction of oxidative stress .
- Other Activities : Additional reported activities include anti-diabetic and anti-hypertensive effects, indicating a broad therapeutic potential across various medical fields .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways or cell signaling, thereby modulating cellular responses.
- Receptor Binding : Its structural features allow it to bind to various receptors, influencing physiological processes such as inflammation and cell growth.
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from 5-amino-1-methyl-1H-pyrazole derivatives combined with ethyl acylates under alkaline conditions. Optimization of reaction conditions is crucial for enhancing yield and purity.
Case Studies
Several studies have investigated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Kumar et al., 2019 | Demonstrated antimicrobial and anticancer properties in a series of pyrazolo[3,4-b]pyridines. |
| Hawas et al., 2019 | Reported anti-inflammatory effects linked to TNF-α inhibition in animal models. |
| Amaroju et al., 2017 | Identified potential as an inhibitor against Mycobacterium tuberculosis enzymes. |
Q & A
Q. What are the standard synthetic protocols for ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. Key steps include:
- Cyclocondensation : Reacting pyrazole-5-amine derivatives with acrylate esters (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in toluene with trifluoroacetic acid (TFA) as a catalyst under reflux .
- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid using LiOH in a 4:1 dioxane/water mixture, achieving yields up to 94% .
- Substitution Reactions : Introducing phenethylamino groups via nucleophilic substitution of chloro intermediates with phenethylamine .
Q. Table 1: Representative Synthetic Conditions
Q. What spectroscopic techniques are employed for structural characterization?
Routine characterization includes:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and chemical environments (e.g., δ 7.09–7.04 ppm for aromatic protons) .
- IR Spectroscopy : Detection of functional groups (e.g., 1717 cm for ester C=O stretches) .
- HRMS : Validation of molecular formulas (e.g., [M+H] = 390.1271 for CHNOS) .
- UV-Vis : Monitoring conjugation (λ = 342 nm for aromatic systems) .
Q. What are common biological targets for this compound class?
Pyrazolo[3,4-b]pyridines are evaluated against:
- Mycobacterium tuberculosis : Inhibition of essential enzymes (e.g., enoyl-ACP reductase) via molecular docking .
- Plasmodium falciparum : Antimalarial activity (IC = 3.46–9.30 µM) .
- Viral Proteases : Potential SARS-CoV-2 3CL protease inhibition .
Advanced Questions
Q. How can researchers optimize ester hydrolysis to carboxylic acid derivatives?
To maximize yields:
- Solvent Ratio : Use 4:1 dioxane/water to balance solubility and reactivity .
- Base Selection : LiOH outperforms NaOH due to milder conditions and reduced side reactions .
- Purification : Employ flash chromatography or recrystallization (e.g., ethanol/water mixtures) for high-purity carboxylic acids .
Note : Hydrolysis of ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with LiOH achieved 94% yield .
Q. How to address contradictory bioactivity data in different assays?
Example: Compound L87 shows antimalarial (IC = 3.46 µM) and antiviral activity. Resolve contradictions by:
- Target-Specific Assays : Validate binding to Pf enoyl-ACP reductase vs. SARS-CoV-2 3CL protease using enzymatic assays .
- Cellular Toxicity Profiling : Rule out nonspecific cytotoxicity (e.g., HEK293 cell viability assays) .
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., phenethylamino vs. methylthio groups) to isolate mechanisms .
Q. What role does molecular docking play in designing derivatives?
Docking studies guide rational design by:
- Binding Site Prediction : Identifying interactions with Mtb enoyl-ACP reductase (e.g., hydrogen bonding with Thr196) .
- Scaffold Optimization : Prioritizing substituents that enhance binding (e.g., 4-fluorophenyl for hydrophobic interactions) .
- Validation : Correlate docking scores with experimental IC values to refine computational models .
Q. How to modify substituents to enhance pharmacokinetic properties?
Strategies include:
- LogP Optimization : Replace methylthio (-SCH) with polar groups (e.g., -COOH) to improve solubility .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF) to reduce cytochrome P450-mediated degradation .
- Bioisosteres : Substitute phenethylamino with pyridylamino groups for similar steric/electronic profiles .
Q. How to interpret IC50_{50}50 variability in dose-response assays?
Address variability by:
- Replicate Experiments : Conduct ≥3 independent assays to calculate mean ± SEM .
- Hill Slope Analysis : Assess cooperativity (e.g., Hill slope >1 suggests positive binding cooperativity).
- Control Normalization : Use reference inhibitors (e.g., chloroquine for antimalarial assays) to standardize results .
Q. What advanced techniques analyze reaction mechanisms?
Q. How to resolve low yields in multi-component reactions?
For reactions like pyrazolo[3,4-b]pyridine formation:
- Catalyst Screening : Test Brønsted acids (e.g., TFA) vs. Lewis acids (e.g., FeCl) .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 140°C for 2 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
